molecular formula C10H12FNO2 B13911274 Methyl 3-amino-5-fluorophenylpropanoate

Methyl 3-amino-5-fluorophenylpropanoate

Cat. No.: B13911274
M. Wt: 197.21 g/mol
InChI Key: CTBPZHBCJTXIPD-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluorophenylpropanoate is a methyl ester derivative of propanoic acid featuring a phenyl ring substituted with an amino (-NH₂) group at position 3 and a fluorine atom at position 5.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 3-(3-amino-5-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3

InChI Key

CTBPZHBCJTXIPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC(=C1)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 3-Amino-5-Fluorophenylpropanoate

Classical Synthetic Routes

The classical approach to synthesizing this compound typically involves multi-step organic synthesis starting from fluorinated aromatic aldehydes or related precursors.

Synthesis via Nitroester Intermediates

One common method involves the preparation of ethyl or methyl 3-(3-fluorophenyl)-2-nitropropanoate intermediates, followed by reduction to the corresponding amino esters. This method is adapted from procedures for synthesizing α-amino esters via condensation reactions involving aldehydes and nitroacetates.

  • Step i: Preparation of dimethylacetals from 3-fluorobenzaldehyde or related fluorinated aldehydes under acidic ion-exchange resin catalysis.
  • Step ii: Condensation of the dimethylacetals with ethyl or methyl nitroacetate in acetic anhydride at elevated temperatures (e.g., 140–190°C) to yield nitroacrylates.
  • Step iii: Reduction of the nitro group to the amino group using suitable reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Step iv: Esterification or purification to obtain this compound.

This route yields the fluorinated amino ester with moderate to good yields, depending on reaction conditions and purification steps. For example, ethyl 3-(3-fluorophenyl)-2-nitropropanoate was obtained as an oil with yields ranging from less than 1% to about 16% depending on the specific conditions and purification methods used.

Table 1: Typical Reaction Conditions and Yields for Nitroester Route

Step Reagents/Conditions Temperature Time Yield (%) Notes
i 3-Fluorobenzaldehyde + DOWEX resin Room temp Overnight N/A Formation of dimethylacetal
ii Ethyl nitroacetate + Acetic anhydride 140–190°C 3–8 hours 0.9–16 Condensation to nitroacrylate
iii NaCNBH3 or catalytic hydrogenation Room temp Several hours N/A Reduction to amino ester
iv Esterification (if needed) Reflux 1–2 hours 76–98 Conversion to methyl ester

Enzymatic Synthesis and Resolution

Enzymatic methods have been developed to achieve efficient and stereoselective synthesis of fluorinated β-amino acid esters, including this compound.

Modified Rodionov Synthesis

Racemic β-amino acids can be synthesized by reacting the corresponding fluorinated aromatic aldehydes with malonic acid in the presence of ammonium acetate in ethanol under reflux conditions. The resulting β-amino acids are then converted to their methyl ester hydrochloride salts by esterification with thionyl chloride in ethanol.

  • This method yields racemic mixtures with high overall yields (76% to 98%).
  • The enzymatic resolution of these racemates is performed using lipase PSIM, which selectively hydrolyzes one enantiomer, allowing isolation of the other in high enantiomeric excess.

Table 2: Enzymatic Resolution of this compound

Entry Lipase PSIM Concentration (mg/mL) Enantiomeric Excess Substrate (%) Enantiomeric Excess Product (%) Conversion (%) Enantioselectivity (E)
1 10 97 97 50 >200
2 5 95 98 49 >200
3 2 85 92 48 63

This enzymatic approach offers a mild, efficient, and stereoselective route to obtain enantiomerically enriched this compound.

Borono-Deamination Catalyzed Synthesis

A novel organo-catalyzed borono-deamination method has been reported for the synthesis of boronic acid esters from aromatic amines, which can be adapted for the preparation of fluorinated amino acid esters.

  • The method employs tris(pentafluorophenyl)borane as a catalyst in acetonitrile under inert atmosphere.
  • Aromatic amines, including fluorinated derivatives, are converted into boronic acid esters with high yields (up to 93%).
  • Although this method primarily targets boronic acid esters, it provides a mild alternative for modifying aromatic amines and may be adapted for the synthesis of this compound derivatives.

This method involves mild reaction conditions (40–80°C) and short reaction times (15 minutes), followed by chromatographic purification.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Stereoselectivity
Nitroester Intermediate Route Established, straightforward for scale-up Multi-step, moderate yields, harsh conditions 0.9–16 (intermediate) Racemic unless reduced stereoselectively
Enzymatic Resolution High stereoselectivity, mild conditions Requires enzyme, racemic starting material 76–98 (overall) High (E > 200)
Borono-Deamination Catalysis Mild, high yields, novel approach Mainly for boronic esters, adaptation needed Up to 93 Not directly applicable

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-5-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of 3-(3-amino-5-fluorophenyl)propanol.

    Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

Methyl 3-(3-amino-5-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-amino-5-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features Reference
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₀FN₂O₂ 212.19 Pyridine ring (N-heterocycle), F at position 5 Enhanced solubility due to pyridine N
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ 247.21 CF₃ at phenyl position 3 High lipophilicity from CF₃ group
Methyl (2S)-2-amino-3-(3-chloro-5-fluoro-4-hydroxyphenyl)propanoate C₁₀H₁₁ClFNO₃ 247.65 Cl, F, OH on phenyl; (S)-stereochemistry Stereospecific reactivity
3-Amino-3-[5-(2-trifluoromethylphenyl)furan-2-yl]propanoic acid C₁₄H₁₂F₃NO₃ 299.25 Furan ring, CF₃ at phenyl Heterocyclic backbone
(R)-Methyl 2-amino-3,3,3-trifluoropropanoate C₄H₆F₃NO₂ 157.09 Aliphatic CF₃, no aromatic ring Compact, fluorinated aliphatic chain

Detailed Analysis of Structural Differences

Aromatic vs. Heterocyclic Backbones

  • Pyridine vs. Phenyl: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate () replaces the phenyl ring with a pyridine, introducing a basic nitrogen atom. This modification enhances water solubility and may influence binding interactions in biological systems.
  • Furan Integration: 3-Amino-3-[5-(2-trifluoromethylphenyl)furan-2-yl]propanoic acid () incorporates a furan ring, a heterocycle with oxygen. This structure may improve metabolic stability compared to purely aromatic systems.

Substituent Effects

  • In Methyl (2S)-2-amino-3-(3-chloro-5-fluoro-4-hydroxyphenyl)propanoate (), the chloro (-Cl) and hydroxy (-OH) groups introduce steric bulk and hydrogen-bonding capacity, which could enhance target selectivity in drug design.
  • Stereochemistry : The (S)-configuration in highlights the role of chirality in biological activity, a critical factor in pharmaceutical development.

Aliphatic vs. Aromatic Fluorination

  • (R)-Methyl 2-amino-3,3,3-trifluoropropanoate () lacks an aromatic ring but features a fluorinated aliphatic chain. Such structures are often used to modulate metabolic stability and membrane permeability in small-molecule drugs.

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